BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Biological
Targets of PP-C8

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PP-C8

Cat. No.: B15621308

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of PP-C8: A Selective CDK12-Cyclin K
Complex Degrader

PP-C8 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce
the degradation of the Cyclin-Dependent Kinase 12 (CDK12) and Cyclin K complex.[1][2][3][4]
This heterobifunctional molecule leverages the cell's own ubiquitin-proteasome system to
achieve targeted protein degradation, offering a promising therapeutic strategy, particularly in
the context of triple-negative breast cancer (TNBC).[1][3][4]

This technical guide provides a comprehensive overview of the known biological targets of PP-
C8, detailing its mechanism of action, quantitative data on its activity, and the experimental
protocols utilized for its characterization.

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

PP-C8 operates by simultaneously binding to the CDK12-Cyclin K complex and the E3
ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the ubiquitination of CDK12 and
Cyclin K, marking them for degradation by the 26S proteasome. Global proteomics profiling has
confirmed the high selectivity of PP-C8 for the CDK12-Cyclin K complex.[1][3][4]
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The degradation of the CDK12-Cyclin K complex by PP-C8 has significant downstream effects,
most notably the downregulation of genes involved in the DNA damage response (DDR).[1][3]
[4] This disruption of DDR pathways creates a synthetic lethal interaction with Poly (ADP-

ribose) polymerase (PARP) inhibitors, leading to profound synergistic antiproliferative effects in
TNBC cells.[1][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. researchgate.net [researchgate.net]

3. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K
complex and induce synthetic lethality with PARP inhibitor - PubMed
[pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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